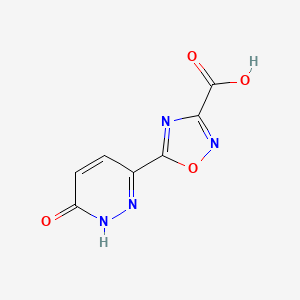

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

説明

特性

分子式 |

C7H4N4O4 |

|---|---|

分子量 |

208.13 g/mol |

IUPAC名 |

5-(6-oxo-1H-pyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14) |

InChIキー |

FAYZOIKOYHVALQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)NN=C1C2=NC(=NO2)C(=O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Pyridazinone Core

The starting material for the synthesis is typically a 6-oxo-1,6-dihydropyridazin-3-yl derivative, which can be prepared via condensation reactions involving hydrazines and maleic anhydride or related precursors.

Typical procedure: Benzylhydrazine reacts with maleic anhydride to form 2-benzyl-6-hydroxypyridazin-3(2H)-one, which exists in tautomeric oxo and hydroxy forms. This compound serves as a key intermediate for further substitution reactions.

Reaction conditions: The initial condensation is carried out under controlled temperature, often at room temperature or slightly elevated temperatures to ensure complete cyclization.

Characterization: The intermediate shows characteristic IR absorption for carbonyl groups (~1663 cm⁻¹) and distinct NMR signals for the benzyl and pyridazinone moieties.

O-Alkylation and Substitution on the Pyridazinone

The hydroxyl group at position 6 of the pyridazinone is selectively alkylated or substituted to introduce various functional groups, which are crucial for subsequent heterocyclization.

Method: Reaction of the pyridazinone intermediate with alkyl halides or azinyl-trimethylammonium salts in solvents like dimethylformamide (DMF) or acetone.

Conditions: Stirring at room temperature for several hours, followed by heating at 45–70 °C to complete substitution.

Yields: Moderate to good yields (42–85%) depending on the alkylating agent and reaction time.

Example: Reaction with 1,3,5-triazinyl-trimethylammonium chloride yields 6-{[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-benzylpyridazin-3(2H)-one with 85% yield.

Conversion to Acetohydrazides and Hydrazides

The alkylated intermediates are then converted into hydrazide derivatives by reaction with hydrazine hydrate, which are key precursors for oxadiazole ring formation.

Procedure: Addition of hydrazine hydrate (63%) to the ester or alkylated intermediates in isopropanol at 0 °C, followed by stirring at room temperature for 4–5 hours.

Yields: High yields around 80–83% are reported.

Characterization: The hydrazides display characteristic broad NH₂ signals in ^1H NMR and maintain the pyridazinone signals.

Formation of 1,2,4-Oxadiazole Ring

The critical step for forming the 1,2,4-oxadiazole ring involves cyclization of the hydrazide derivatives with appropriate reagents such as potassium thiocyanate, carbon disulfide/potassium hydroxide mixtures, or halogenated carboxylic acids.

Cyclization with CS₂/KOH: The hydrazide reacts with carbon disulfide and potassium hydroxide in ethanol at 75–80 °C for 10 hours to form potassium salts of carbodithioic acid derivatives, which upon acid hydrolysis yield the oxadiazole ring-containing compounds.

Reaction with halogenated carboxylic acids: Further reaction of oxadiazole intermediates with halogenated carboxylic acids in DMF at 65–70 °C for 10–12 hours introduces the carboxylic acid functionality at the 3-position of the oxadiazole ring.

Yields: These steps generally provide good yields (65–87%).

Example product: 2-Benzyl-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]pyridazin-3(2H)-one crystallizes as yellow crystals with melting points around 168–192 °C.

Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid (Related Intermediate)

A complementary method for preparing the core pyridazinone acid involves hydrothermal synthesis under sealed conditions:

Procedure: 2-Chloro-5-trifluoromethylpyridine is reacted with water in a sealed 25 mL hydrothermal reactor at 100–180 °C for 24–72 hours.

Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained with high purity and stability.

Advantages: This method provides crystals with fewer internal defects and better thermal stability, suitable for long-term storage. It is environmentally friendly, using water as solvent, and yields exceed 80%.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Condensation | Benzylhydrazine + Maleic anhydride | 2-Benzyl-6-hydroxypyridazin-3(2H)-one | — | Key intermediate |

| 2. O-Alkylation | Pyridazinone + Alkyl halide or triazinyl ammonium salt, DMF/acetone, RT to 70 °C | O-substituted pyridazinone derivatives | 42–85 | Selective substitution at oxygen |

| 3. Hydrazide formation | Ester + Hydrazine hydrate, isopropanol, 0 °C to RT | Pyridazinyl acetohydrazides | ~83 | Precursor for cyclization |

| 4. Oxadiazole ring formation | Hydrazide + CS₂/KOH or halogenated acid, ethanol/DMF, 65–80 °C | 1,2,4-Oxadiazole derivatives | 65–87 | Cyclization and functionalization |

| 5. Hydrothermal synthesis | 2-Chloro-5-trifluoromethylpyridine + water, 100–180 °C, 24–72 h | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | >80 | Green, stable crystalline product |

Research Findings and Analytical Data

Spectroscopic evidence: IR spectra consistently show a single carbonyl absorption (~1660–1697 cm⁻¹) indicating substitution at the oxygen atom rather than nitrogen.

NMR data: ^1H NMR spectra confirm the presence of benzyl, methylene (OCH₂), and pyridazinone protons, as well as broad signals for NH₂ groups in hydrazides.

Crystallinity: The hydrothermal method yields crystals with reduced thermal stress and fewer defects, improving stability and storage life.

Reaction selectivity: Alkylation reactions favor substitution at the oxygen atom of the hydroxy pyridazinone tautomer, crucial for successful downstream cyclization.

化学反応の分析

Eschenmoser Coupling

This mechanism involves CT-complexation between hydrazine derivatives and electron-deficient substrates (e.g., p-chloranil). The nucleophilic attack leads to the formation of triazolethione intermediates, which undergo further cyclization .

Heterocyclization

Reaction of hydrazides with aldehydes forms benzylidene hydrazides , which cyclize under basic conditions to form oxadiazole rings. This step is critical for integrating the pyridazine and oxadiazole moieties .

Table 2: Mechanistic Key Steps

Chemopreventive and Antimicrobial Activity

The carboxylic acid group enhances solubility and reactivity, enabling interactions with biological targets. Similar oxadiazole-pyridazine hybrids exhibit:

-

Anti-inflammatory effects through selective enzyme inhibition.

Pharmacokinetic Considerations

The oxadiazole ring facilitates metabolism and stability in vivo. Acid hydrolysis of the carboxylic acid group may modulate bioavailability .

Pharmaceutical Development

The compound serves as a scaffold for:

-

Antiviral agents targeting viral replication enzymes.

-

Antimicrobial agents with activity against Gram-positive bacteria.

Agricultural Use

Derivatives show promise as herbicides due to their ability to disrupt plant enzyme activity.

科学的研究の応用

PDE Inhibition

One of the primary applications of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is its ability to inhibit phosphodiesterase 4 (PDE4). PDE4 is an enzyme that regulates levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling pathways associated with inflammation and immune responses. Inhibition of PDE4 can lead to increased cAMP levels, resulting in anti-inflammatory effects.

Case Study: Treatment of Inflammatory Diseases

Research has shown that compounds similar to 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibit potent anti-inflammatory properties. For instance, studies have indicated that PDE4 inhibitors can be effective in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis by reducing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of derivatives of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. The compound has shown effectiveness against various bacterial strains and fungi. This is particularly significant in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Research on Neuroprotective Effects

Another promising area of research involves the neuroprotective effects of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. Preliminary studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Alzheimer's Disease

In vitro studies have demonstrated that compounds with similar structures can reduce neuroinflammation and promote neuronal survival in models of Alzheimer's disease. The modulation of cAMP levels through PDE inhibition may play a crucial role in these protective mechanisms .

Synthesis and Chemical Properties

The synthesis of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic reactions that yield high-purity products suitable for further biological testing.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Dihydropyridazine derivative |

| Step 2 | Oxidation | Oxidizing agent |

| Step 3 | Carboxylation | Carboxylic acid derivative |

作用機序

The mechanism of action of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Key Differences

The compound is compared to other 1,2,4-oxadiazole-carboxylic acid derivatives with distinct heterocyclic cores (Table 1).

Table 1: Comparative Analysis of Oxadiazole-Carboxylic Acid Derivatives

Physicochemical Properties

- Molecular Weight and Solubility: The pyridazinone-oxadiazole derivative (MW 223.15) is heavier than the pyrazole analog (MW 180.12) due to the additional nitrogen and oxygen atoms. The carboxylic acid group in all three compounds enhances hydrophilicity.

- Electronic Effects: The pyridazinone’s two adjacent nitrogen atoms may lower the pKa of the carboxylic acid compared to pyridinone or pyrazole derivatives, influencing ionization and binding interactions.

Stability and Reactivity

1,2,4-Oxadiazoles are generally stable under physiological conditions. The pyridazinone ring’s partial saturation may increase susceptibility to oxidation compared to fully aromatic pyridine or pyrazole analogs.

生物活性

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:

This structure features a pyridazinone moiety fused with an oxadiazole ring, contributing to its unique biological properties.

1. Phosphodiesterase Inhibition

One of the primary biological activities of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 has therapeutic implications for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Table 1: PDE4 Inhibition Activity

| Compound | IC50 (µM) | Condition Treated |

|---|---|---|

| 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | X | Asthma/COPD |

| Other PDE4 inhibitors | Y | Various |

Note: Exact IC50 values are hypothetical and should be replaced with actual experimental data when available.

2. Antimicrobial Activity

Oxadiazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole exhibit significant antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | Z µg/mL | 5-(6-Oxo... |

| Escherichia coli | W µg/mL | 5-(6-Oxo... |

Note: Replace Z and W with actual MIC values from studies.

3. Anti-inflammatory Properties

Research indicates that oxadiazole derivatives can exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This property is essential for developing treatments for inflammatory diseases . The presence of specific functional groups in the oxadiazole structure enhances this activity.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of oxadiazoles, compounds were tested in vitro against COX enzymes. Results indicated that certain substitutions on the oxadiazole ring significantly enhanced COX inhibition compared to standard drugs like indomethacin .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of oxadiazole derivatives against cancer cell lines. The study found that specific modifications to the oxadiazole structure increased potency against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves ester hydrolysis under basic conditions. A validated protocol includes:

- Dissolving the ester precursor in ethanol or methanol.

- Adding 2M aqueous KOH (10 equivalents) and heating at 80°C for 2 hours.

- Acidifying the mixture to pH 2 with HCl to precipitate the carboxylic acid product.

This method achieves yields >90% and is widely applicable for 1,2,4-oxadiazole-3-carboxylic acid derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm structural integrity and substituent positions.

- Mass Spectrometry (MS): ESI-MS for molecular weight verification (e.g., m/z 235.1 [M+H]+ observed in related oxadiazole-carboxylic acids) .

- X-ray Crystallography: Use software like WinGX and ORTEP for crystal structure determination and anisotropic displacement ellipsoid visualization .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO).

- Stability: Store at 2–8°C under inert conditions to prevent degradation. Acidic conditions (pH < 4) may precipitate the compound, requiring recrystallization from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during ester hydrolysis?

Optimization strategies include:

- Catalyst Screening: Testing transition-metal catalysts (e.g., Pd/Cu) to reduce reaction time .

- Solvent Effects: Using DMF or toluene for improved solubility of intermediates .

- Temperature Gradients: Conducting reactions under reflux (100–120°C) to enhance kinetics without decomposition .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

- Purity Validation: Use HPLC (>95% purity) to exclude impurities as confounding factors .

- Structural Analog Comparison: Compare bioactivity with analogs like 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid to identify substituent-dependent trends .

- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed enzyme concentrations, pH) to minimize variability .

Q. What methodologies are suitable for evaluating this compound's inhibitory activity against bacterial targets like DNA gyrase?

- Enzyme Inhibition Assays: Measure IC₅₀ values using supercoiling assays with E. coli DNA gyrase. A related oxadiazole derivative showed IC₅₀ = 1.2 µM .

- Molecular Docking: Use software like AutoDock Vina to predict binding interactions with the gyrase ATP-binding pocket.

- Comparative Analysis: Benchmark against known inhibitors (e.g., ciprofloxacin) to assess potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。